

# Pharmacological Profile of Lanicemine (AZD6765): A Technical Guide

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## Compound of Interest

Compound Name: *Lanicemine*

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## Introduction

**Lanicemine**, also known by its development code AZD6765 and chemical name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a novel small molecule that functions as a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed by AstraZeneca, it was investigated primarily for the management of severe and treatment-resistant major depressive disorder (MDD).[2] **Lanicemine**'s mechanism distinguishes it from other NMDA receptor antagonists like ketamine, offering the potential for rapid antidepressant effects with a reduced incidence of psychotomimetic and dissociative side effects.[2][3] Despite early promising results, its development was discontinued by AstraZeneca in 2013 after failing to meet primary endpoints in later-phase clinical trials.[2][4] This document provides an in-depth technical overview of the pharmacological profile of **Lanicemine**.

## Mechanism of Action

**Lanicemine** is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[5][6] Its key characteristic is being a "low-trapping" channel blocker. This means it has a faster dissociation rate from the NMDA channel compared to high-trapping antagonists like ketamine.[5][7]

The "trapping" property refers to the ability of an antagonist to remain bound within the ion channel even after the agonist (glutamate) dissociates and the channel attempts to close.[6] Ketamine exhibits a high degree of trapping (approximately 86%), whereas **Lanicemine** has a much lower level (approximately 54%).[7] This lower trapping propensity is theorized to

preserve more normal, use-dependent synaptic transmission and contribute to its improved safety and tolerability profile, particularly the reduction in psychotomimetic effects.[\[6\]](#)[\[7\]](#)

**Lanicemine** is considered a non-selective NMDA channel blocker, showing similar affinity for NMDA receptors containing either NR2A or NR2B subunits.[\[7\]](#)

**Figure 1:** **Lanicemine's** interaction with the NMDA receptor ion channel.

## Pharmacodynamics

The pharmacodynamic profile of **Lanicemine** is characterized by its moderate affinity for the NMDA receptor and its distinct effects on brain electrical activity compared to placebo.

## Receptor Binding and Affinity

**Lanicemine** demonstrates low-to-moderate affinity for the NMDA receptor channel.[\[7\]](#) Its binding affinity has been quantified through various in vitro assays.

Parameter	Value	Assay/Cell Type
Ki (Inhibitor Constant)	0.56 - 2.1 $\mu$ M	NMDA Receptor
IC50 (Inhibitory Conc.)	4 - 7 $\mu$ M	Chinese Hamster Ovary (CHO) Cells
IC50 (Inhibitory Conc.)	6.4 $\mu$ M	Xenopus Oocyte Cells

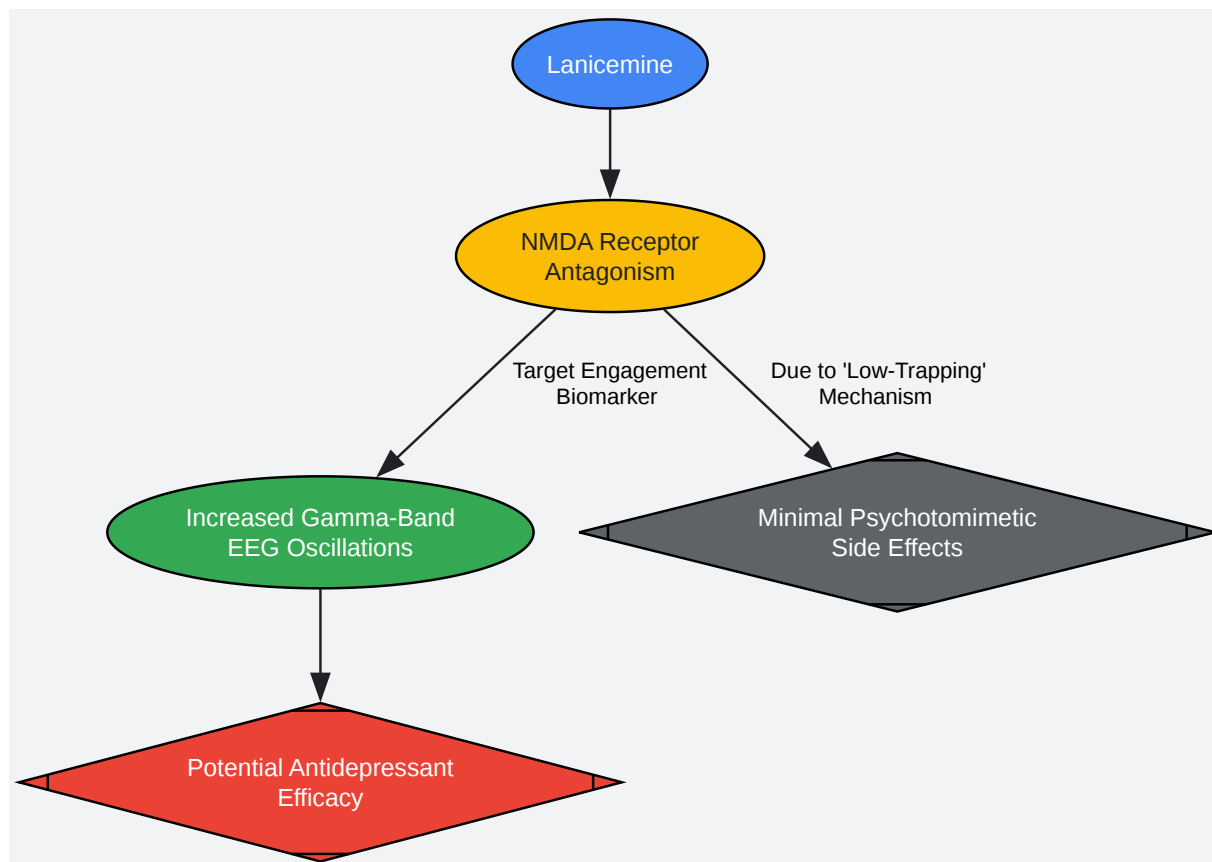
Table 1: In Vitro Binding Affinity and Potency of Lanicemine.[\[8\]](#)

[\[9\]](#)

## Neurophysiological Effects

Preclinical and clinical studies have used quantitative electroencephalography (qEEG) to measure **Lanicemine's** engagement with its central nervous system target. Intraperitoneal administration in rats (3, 10, or 30 mg/kg) and intravenous infusion in humans produced dose-dependent increases in spontaneous gamma-band EEG oscillations.[\[8\]](#)[\[9\]](#) This effect on gamma-band activity is considered a biomarker of NMDA receptor antagonism.[\[10\]](#) While both **Lanicemine** and ketamine elevate gamma-band EEG, the behavioral consequences differ; for

ketamine, these changes are tightly linked to increases in locomotor activity, a correlation not observed with **Lanicemine**.<sup>[8]</sup>



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**Figure 2:** Pharmacodynamic pathway from target engagement to clinical effects.

## Pharmacokinetics

The pharmacokinetics of **Lanicemine** have been characterized in healthy subjects and patients with MDD following intravenous infusion. The data are best described by a two-compartment model with zero-order input and first-order elimination.<sup>[11][12]</sup>

## Absorption, Distribution, Metabolism, and Excretion (ADME)

PK Parameter	Value	Context
Administration	Intravenous Infusion	Clinical Studies
Terminal Half-Life ( $t_{1/2}$ )	9 - 16 hours	Following single IV infusion[1] [11]
Systemic Clearance (CL)	9.43 L/h (Mean)	Population PK model[11][12]
Plasma Clearance	8.3 L/h	150 mg [ $^{14}$ C]-lanicemine study[1][13]
Volume of Distribution (Vd)	2.3 L/kg	Healthy subjects[11]
Central Volume (V1)	106 L	Population PK model[11][12]
Peripheral Volume (V2)	47.3 L	Population PK model[11][12]
Metabolism	Hepatic	Metabolites M1, M2, M3, M6 identified[1]
Primary Excretion	Urinary	~94% of radioactive dose recovered in urine[1][13]
Unchanged in Urine	~37% of dose	[13]
Table 2: Summary of Lanicemine Pharmacokinetic Parameters.		

**Lanicemine** is a low-clearance compound.[1][13] Following a single 150 mg intravenous infusion of radiolabeled **Lanicemine**, the parent drug was the major circulating component, accounting for 84% of the peak plasma concentration (C<sub>max</sub>) and 66% of the total radioactivity exposure (AUC).[1][13] Several metabolites were identified in plasma, including a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6), though each constituted less than 4% of total radioactivity.[1] Population pharmacokinetic analysis revealed that lean body mass and body surface area were significant covariates influencing clearance and central volume of distribution, respectively.[11][12]

## Experimental Protocols

## Receptor Binding Assay (Displacement Method)

To determine the binding affinity ( $K_i$ ) of **Lanicemine** for the NMDA receptor, a competitive radioligand binding assay is employed.

- Preparation: Cell membranes expressing NMDA receptors are prepared from appropriate tissue (e.g., rat brain cortex) or cell lines.
- Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA channel blocker, such as [ $^3\text{H}$ ]MK-801.
- Competition: Increasing concentrations of unlabeled **Lanicemine** are added to the incubation mixture. **Lanicemine** competes with [ $^3\text{H}$ ]MK-801 for binding to the channel pore.
- Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Analysis: The data are used to generate a competition curve, from which the  $\text{IC}_{50}$  value (the concentration of **Lanicemine** that displaces 50% of the specific binding of [ $^3\text{H}$ ]MK-801) is calculated. The  $K_i$  value is then derived from the  $\text{IC}_{50}$  using the Cheng-Prusoff equation.[\[6\]](#)

## Quantitative Electroencephalography (qEEG) Study

This protocol describes the methodology used to assess the pharmacodynamic effects of **Lanicemine** in healthy human volunteers.[\[7\]](#)

- Subject Population: Healthy male subjects (age 30-45) are recruited.
- Study Design: A randomized, double-blind, placebo-controlled, crossover design is used. Each subject receives single intravenous infusions of **Lanicemine** (e.g., 75 mg and 150 mg), ketamine (e.g., 0.5 mg/kg), and placebo (saline) with a washout period of at least 7 days between sessions.[\[7\]](#)
- Drug Administration: Study drugs are administered as a 60-minute intravenous infusion.[\[7\]](#)

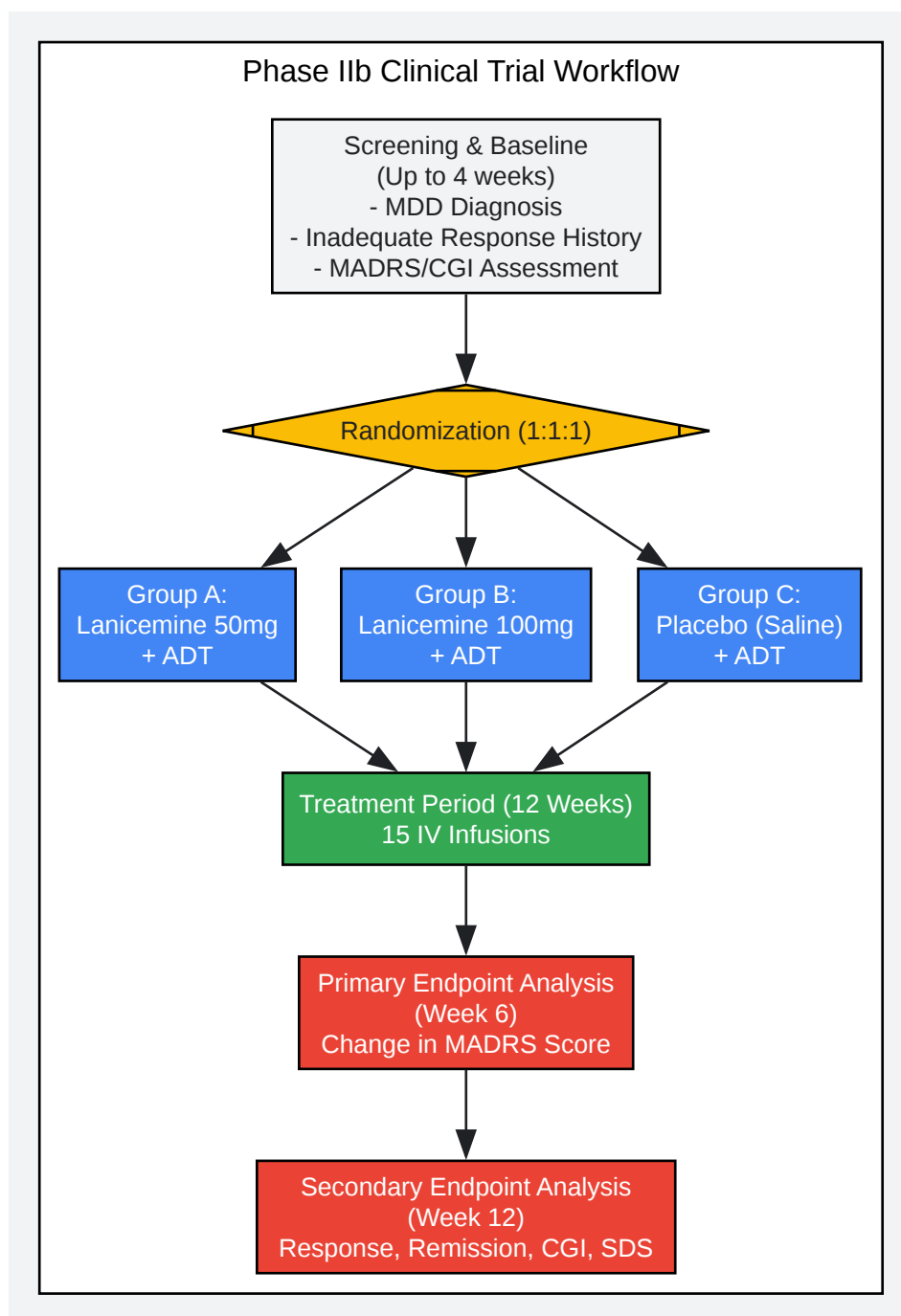
- **EEG Recording:** Scalp EEG is recorded continuously using a multi-electrode cap (e.g., 28 electrodes) placed according to the international 10-20 system. Recordings are taken at baseline (predose) and at multiple time points post-infusion (e.g., 0.25, 1, 1.25, 3, and 8 hours).[7]
- **Data Analysis:** The recorded EEG data is processed to calculate the power spectral density for various frequency bands, with a primary focus on the gamma band (e.g., 35-45 Hz). Changes from baseline are analyzed to determine the effect of each treatment.[14]

## Phase IIb Clinical Trial for MDD

This protocol outlines a typical study design to evaluate the efficacy and safety of adjunctive **Lanicemine** in patients with MDD.[4][15]

- **Patient Population:** 302 adult patients (18-70 years) diagnosed with single-episode or recurrent MDD with a documented history of inadequate response to at least one antidepressant. Patients must be on a stable dose of an approved antidepressant for at least four weeks prior to screening.[4][15]
- **Study Design:** A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study conducted at multiple centers.[4][15]
- **Randomization:** Patients are randomized in a 1:1:1 ratio to one of three treatment arms: adjunctive **Lanicemine** 50 mg, adjunctive **Lanicemine** 100 mg, or adjunctive placebo (saline).[4][15]
- **Intervention:** Patients receive 15 intravenous infusions over the 12-week treatment period in addition to their ongoing antidepressant medication.[4][15]
- **Primary Efficacy Endpoint:** The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][15]
- **Secondary Endpoints:** Include change in MADRS score at week 12, clinical response and remission rates, and changes in other scales such as the Clinical Global Impression (CGI) and Sheehan Disability Scale (SDS).[4][15]

- Safety Assessments: Adverse events, vital signs, physical examinations, and clinical laboratory tests are monitored throughout the study.



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**Figure 3:** Workflow of a randomized, placebo-controlled clinical trial for **Lanicemine**.

## Clinical Efficacy and Safety

**Lanicemine**'s clinical development program yielded mixed results. Early Phase IIa studies suggested a rapid antidepressant signal. A single 100 mg infusion showed a trend for improvement on the MADRS scale that peaked at 72 hours post-infusion.[7] A subsequent 3-week study with repeated infusions (100 mg or 150 mg) found that both doses resulted in a significantly greater improvement in MADRS scores compared to placebo.[7]

However, a larger, 12-week Phase IIb study in 302 patients with treatment-resistant depression failed to replicate these findings.[4][15] In this trial, neither the 50 mg nor the 100 mg dose of adjunctive **Lanicemine** was superior to placebo on the primary endpoint (change in MADRS score at week 6) or any secondary efficacy measures.[4][15]

Across all trials, **Lanicemine** was generally well-tolerated.[3][4] The most common adverse event was dizziness occurring around the time of infusion.[7] Importantly, it was associated with minimal psychotomimetic or dissociative side effects, which was its key theoretical advantage over ketamine.[3][7]

## Conclusion

**Lanicemine** (AZD6765) possesses a distinct pharmacological profile as a low-trapping, non-selective NMDA receptor antagonist. Its mechanism of action, characterized by a rapid dissociation from the NMDA channel, successfully translated into a favorable clinical safety profile with a low incidence of the psychotomimetic effects that limit the utility of other drugs in its class. While pharmacodynamic studies confirmed target engagement in the central nervous system, the initial promise of rapid antidepressant efficacy seen in early-phase trials was not confirmed in a subsequent, larger Phase IIb study, ultimately leading to the cessation of its clinical development for major depressive disorder. The study of **Lanicemine** has nonetheless provided valuable insights into the complex relationship between NMDA receptor modulation, neurophysiological changes, and antidepressant effects.

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